1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol
Overview
Description
The compound "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" is a chemical of interest due to its structural characteristics and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol, which yields various elimination products, including butenes with different configurations . Another synthesis approach for a related compound, 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one, involves the use of 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with sulfamic acid as a catalyst . These methods could potentially be adapted for the synthesis of "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as PMR and UV spectroscopy, which help in assigning configurations to the elimination products . For the compound 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, X-ray crystallographic analysis has been used to determine the crystal structures . These analytical techniques could be applied to "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" to elucidate its molecular structure.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, such as acid-catalyzed elimination , and selective reductive dimerization . For instance, the elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol yields a mixture of butenes , and the dimerization of phenylacetaldehyde is catalyzed by dirhodium complexes . These reactions provide a basis for understanding the reactivity of "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" and predicting its behavior under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their thermal properties and solubility in methanol, have been studied . For example, the solubility and thermal properties of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives vary with different counter anions . These properties are crucial for the practical application of the compounds, and similar studies could be conducted for "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" to determine its suitability for various applications.
Relevant Case Studies
One of the compounds, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has shown high antituberculosis activity and is in the final stage of clinical trials . This highlights the potential medicinal applications of related compounds and suggests that "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol" could also be explored for its biological activity.
Scientific Research Applications
Chemical Reactions and Configurations
- The acid-catalyzed dehydration of similar compounds, including 1,2-diphenyl-4-dimethylaminobutan-2-ol, yields various elimination products, with configurations assigned through spectroscopic methods (Casy & Pocha, 1967).
- Related compounds undergo acid-catalyzed eliminations, forming corresponding but-1-enes and other products (Casy, Myers, & Pocha, 1966).
Stereochemical Influences
- Stereochemical influences on the anti-histaminic properties of some aminobutenes derived from similar compounds were studied, indicating structural influences on activity (Casy & Parulkar, 1969).
Fragmentation Reactions
- Fragmentation reactions promoted by cyanogen bromide on similar compounds have been explored, contributing to understanding the chemical behavior of these compounds under different conditions (Casy, Hassan, & Parulkar, 1969).
Role in Synthesis Processes
- The role of certain substituents in governing the formation of isomers in the synthesis of related compounds has been investigated, providing insight into the mechanisms of chemical synthesis (McCague et al., 1988).
Catalytic Reactions
- Novel dirhodium complexes catalyze the selective dimerization of phenylacetaldehyde, with byproducts including similar compounds, shedding light on the catalytic potentials of these substances (Fontaine et al., 1995).
Fluorescent Molecular Probes
- The synthesis and spectral properties of fluorescent solvatochromic dyes derived from compounds with dimethylamino groups, like the one , have applications in developing sensitive fluorescent molecular probes for biological research (Diwu et al., 1997).
Grignard Reaction Products
- Compounds obtained from Grignard reactions, including those similar to the subject compound, have been analyzed, contributing to the understanding of organic synthesis processes (Terada, 1966).
Metabolic and DNA Interactions
- The metabolic processing and DNA interactions of related compounds, specifically alpha-hydroxylated metabolites of nonsteroidal antiestrogens, have been studied to understand their genotoxicity and interaction mechanisms (Hardcastle et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-4-25(21-11-7-5-8-12-21)26(28,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2)3/h5-18,25,28H,4,19-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFBJZCCXOYRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862399 | |
Record name | 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol | |
CAS RN |
748-97-0 | |
Record name | α-[4-[2-(Dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=748-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000748970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-[4-[2-(dimethylamino)ethoxy]phenyl]-β-ethyl-α-phenylphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLBUTAN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF9GQ0WZ9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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